
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, also known as TBTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTN is a yellow crystalline powder with a molecular weight of 365.4 g/mol and a melting point of 218-220°C.
作用機序
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide may act as a metal chelator, binding to metal ions and inducing a conformational change in the protein structure, leading to its inhibition. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and act as a metal chelator. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can reduce the growth of tumors in mice, indicating its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce apoptosis in cancer cells. Therefore, caution must be taken when handling N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. One direction is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide-based biosensors for the detection of other enzymes and biomolecules. Another direction is the optimization of the synthesis method of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide and its potential as an anticancer agent.
合成法
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. After the completion of the reaction, the product is purified by column chromatography or recrystallization.
科学的研究の応用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as fluorescence imaging, biosensing, and drug discovery. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can be used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a biosensor for the detection of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-15(2,3)13-17-18-14(23-13)16-12(20)8-7-10-5-4-6-11(9-10)19(21)22/h4-9H,1-3H3,(H,16,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTXETRSDCBEMR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

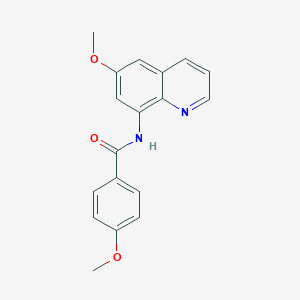
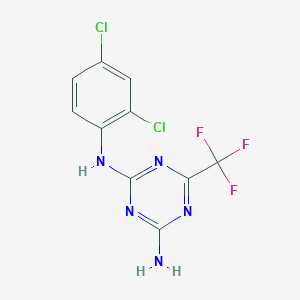
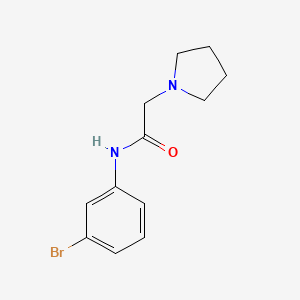
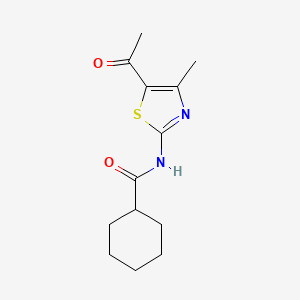

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)
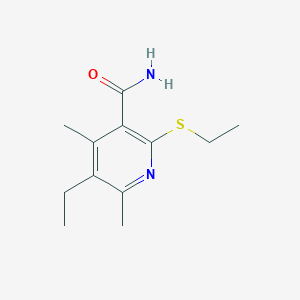
![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)


![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)

![2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)